![molecular formula C21H26N2O B3834988 N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide](/img/structure/B3834988.png)
N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis of 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with acetic anhydride to yield this compound.
Chemical Reactions Analysis
N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide involves its function as a monoamine releasing agent. It selectively releases dopamine and norepinephrine, with a higher efficacy for norepinephrine . This action is mediated through its interaction with monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide can be compared with other similar compounds, such as:
4-Benzylpiperidine: Shares a similar piperidine structure but lacks the acetamide group.
Benzylpiperazine: Another compound with a benzyl group attached to a piperazine ring.
Tetrahydroisoquinoline: Contains a similar nitrogen-containing ring structure but differs in its overall configuration.
The uniqueness of this compound lies in its specific substitution pattern and its dual role as a monoamine releasing agent and MAOI, which distinguishes it from other related compounds .
Properties
IUPAC Name |
N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17(24)22-21-9-7-20(8-10-21)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJPKBBKQQTCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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